1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone 1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 897474-00-9
VCID: VC6563055
InChI: InChI=1S/C20H18N4O4S/c1-13(25)14-2-4-15(5-3-14)19(26)22-8-10-23(11-9-22)20-21-17-7-6-16(24(27)28)12-18(17)29-20/h2-7,12H,8-11H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Molecular Formula: C20H18N4O4S
Molecular Weight: 410.45

1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

CAS No.: 897474-00-9

Cat. No.: VC6563055

Molecular Formula: C20H18N4O4S

Molecular Weight: 410.45

* For research use only. Not for human or veterinary use.

1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone - 897474-00-9

Specification

CAS No. 897474-00-9
Molecular Formula C20H18N4O4S
Molecular Weight 410.45
IUPAC Name 1-[4-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone
Standard InChI InChI=1S/C20H18N4O4S/c1-13(25)14-2-4-15(5-3-14)19(26)22-8-10-23(11-9-22)20-21-17-7-6-16(24(27)28)12-18(17)29-20/h2-7,12H,8-11H2,1H3
Standard InChI Key JMWFCRYRCBTXKT-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a central phenyl ring substituted with two functional groups:

  • An ethanone moiety (–COCH₃) at the para position.

  • A piperazine-1-carbonyl linker connected to a 6-nitrobenzo[d]thiazol-2-yl group.

The benzo[d]thiazole scaffold contains a nitro (–NO₂) substituent at position 6, enhancing its electron-withdrawing properties and potential bioactivity .

Theoretical Molecular Formula and Weight

  • Molecular Formula: C20H18N4O4S\text{C}_{20}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

  • Molecular Weight: 410.45 g/mol (calculated via atomic mass summation).

Comparative Analysis with Analogues

Compound NameMolecular FormulaMolecular WeightKey Features
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone C₂₅H₂₂N₄O₃S458.5Dual phenyl groups
2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanoneC₂₀H₂₀N₄O₅S₂460.52Methylsulfonyl substituent
Target CompoundC₂₀H₁₈N₄O₄S410.45Ethanone-piperazine-carbonyl

Synthesis and Characterization

Synthetic Pathways

The synthesis likely follows modular steps observed in related benzothiazole-piperazine hybrids :

  • Formation of 6-nitrobenzo[d]thiazol-2-amine: Nitration of benzo[d]thiazol-2-amine introduces the nitro group.

  • Piperazine Functionalization: Coupling the amine with piperazine via nucleophilic substitution.

  • Carbonyl Bridging: Reaction of the piperazine derivative with 4-(chlorocarbonyl)phenyl ethanone to form the final product.

Key Reaction:

6-Nitrobenzo[d]thiazol-2-amine+PiperazineDCM, Et3NIntermediate4-(Chlorocarbonyl)phenyl ethanoneTarget Compound\text{6-Nitrobenzo[d]thiazol-2-amine} + \text{Piperazine} \xrightarrow{\text{DCM, Et}_3\text{N}} \text{Intermediate} \xrightarrow{\text{4-(Chlorocarbonyl)phenyl ethanone}} \text{Target Compound}

Spectroscopic Characterization

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic protons (δ 7.5–8.5 ppm) from benzothiazole and phenyl rings.

    • Piperazine –CH₂– protons as multiplet (δ 2.5–3.5 ppm).

    • Ethanone methyl singlet (δ 2.6 ppm) .

  • IR: Strong stretches for carbonyl (νC=O1680cm1\nu_{\text{C=O}} \approx 1680 \, \text{cm}^{-1}) and nitro (νNO21520cm1\nu_{\text{NO}_2} \approx 1520 \, \text{cm}^{-1}) groups.

Physicochemical and ADMET Properties

Predicted Properties:

PropertyValueMethod/Reference
LogP3.2 (estimated)ChemDraw®
Solubility (Water)<1 µg/mLAnalog-based extrapolation
pKa7.1 (piperazine NH)MarvinSketch®

Future Research Directions

  • Synthesis Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis).

  • Biological Screening: Prioritize assays for VEGFR-2 inhibition and cytotoxicity.

  • Computational Modeling: Molecular dynamics simulations to refine binding hypotheses.

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